molecular formula C20H23N3O3 B4141606 N-methyl-4-(4-methyl-1-piperidinyl)-3-nitro-N-phenylbenzamide

N-methyl-4-(4-methyl-1-piperidinyl)-3-nitro-N-phenylbenzamide

Cat. No. B4141606
M. Wt: 353.4 g/mol
InChI Key: PNGMYQCTSJOXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4-(4-methyl-1-piperidinyl)-3-nitro-N-phenylbenzamide, also known as MNPA, is a chemical compound that has been of interest to the scientific community due to its potential applications in research. MNPA is a member of the benzamide class of compounds and is a potent antagonist of the dopamine D2 receptor.

Mechanism of Action

N-methyl-4-(4-methyl-1-piperidinyl)-3-nitro-N-phenylbenzamide acts as a competitive antagonist of the dopamine D2 receptor. It binds to the receptor and prevents dopamine from binding, thereby inhibiting the downstream signaling pathways that are activated by dopamine. This leads to a decrease in dopamine signaling, which has been shown to have a wide range of effects on behavior and physiology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely mediated by its effects on the dopamine D2 receptor. This compound has been shown to decrease dopamine release in the brain, which can lead to a wide range of effects on behavior and physiology. It has been found to decrease locomotor activity, increase prolactin secretion, and impair cognitive function in animal models. This compound has also been shown to have anxiolytic effects in some studies.

Advantages and Limitations for Lab Experiments

N-methyl-4-(4-methyl-1-piperidinyl)-3-nitro-N-phenylbenzamide has several advantages for lab experiments. It is a potent and selective antagonist of the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective option for research. However, this compound has some limitations. It has been shown to have off-target effects on other receptors, which can complicate the interpretation of results. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are several future directions for research on N-methyl-4-(4-methyl-1-piperidinyl)-3-nitro-N-phenylbenzamide. One area of interest is the development of more selective dopamine D2 receptor antagonists that do not have off-target effects on other receptors. Another area of interest is the use of this compound in combination with other drugs to investigate the interactions between different neurotransmitter systems. Additionally, this compound could be used to study the role of the dopamine D2 receptor in other physiological processes, such as metabolism and immune function. Finally, this compound could be used to investigate the potential therapeutic applications of dopamine receptor antagonists in the treatment of psychiatric disorders.

Scientific Research Applications

N-methyl-4-(4-methyl-1-piperidinyl)-3-nitro-N-phenylbenzamide has been used in scientific research to understand the role of the dopamine D2 receptor in various physiological and pathological processes. It has been found to be a potent antagonist of the dopamine D2 receptor and has been used to study the effects of dopamine receptor blockade on behavior, cognition, and addiction. This compound has also been used to investigate the role of the dopamine D2 receptor in the pathogenesis of schizophrenia and other psychiatric disorders.

properties

IUPAC Name

N-methyl-4-(4-methylpiperidin-1-yl)-3-nitro-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-15-10-12-22(13-11-15)18-9-8-16(14-19(18)23(25)26)20(24)21(2)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGMYQCTSJOXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)N(C)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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